CYP2A6 Inhibition Potency: Class-Level Inference vs. Known Inhibitors Methoxalen and Menthofuran
While the specific IC50 of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl propanoate against CYP2A6 has not been published, the compound belongs to a well-characterized class of potent inhibitors. A foundational study demonstrated that closely related coumarin and benzofuran derivatives exhibit sub-micromolar IC50 values: methoxalen (0.47 µM), menthofuran (1.27 µM), 5-methoxycoumarin (0.13 µM), and 6-methoxycoumarin (0.64 µM) [1]. The target compound's unique 7-methyl and 6-propanoate substitutions are designed to fine-tune these inhibitory properties, offering a distinct SAR profile compared to the unsubstituted leads.
| Evidence Dimension | Inhibition of human CYP2A6-mediated coumarin 7-hydroxylation (IC50) |
|---|---|
| Target Compound Data | Not yet reported; predicted to be in the sub-micromolar to low micromolar range based on structural analogs. |
| Comparator Or Baseline | Methoxalen: IC50 = 0.47 µM; Menthofuran: IC50 = 1.27 µM; 5-methoxycoumarin: IC50 = 0.13 µM; 6-methoxycoumarin: IC50 = 0.64 µM |
| Quantified Difference | N/A (Data unavailable for target compound) |
| Conditions | Inhibition of human CYP2A6 in liver microsomes, assessed by 7-hydroxycoumarin formation. |
Why This Matters
This class-level evidence positions the target compound as a promising candidate for CYP2A6 inhibition studies, particularly for investigating structure-activity relationships (SAR) where the 7-methyl and 6-propanoate groups are hypothesized to enhance selectivity over other CYP isoforms.
- [1] Juvonen, R. O., et al. (2013). Synthetic Models Related to Methoxalen and Menthofuran-Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6. Chemical and Pharmaceutical Bulletin, 61(10), 987-996. View Source
